

Introduction: A Versatile Building Block in Modern Chemistry

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Compound of Interest

Compound Name: 4-[(Trimethylsilyl)ethynyl]pyridine

CAS No.: 133810-35-2

Cat. No.: B163219

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4-[(Trimethylsilyl)ethynyl]pyridine is a bifunctional chemical compound that has garnered significant interest among researchers in organic synthesis, medicinal chemistry, and materials science. Its structure uniquely combines a pyridine ring, a common pharmacophore in drug discovery, with a trimethylsilyl-protected ethynyl group.[1][2] This arrangement provides a stable, yet reactive, handle for constructing complex molecular architectures. The trimethylsilyl (TMS) group serves as an effective protecting group for the terminal alkyne, preventing unwanted side reactions while enabling its strategic deprotection and subsequent functionalization.[3][4] This guide offers a comprehensive overview of the chemical properties, synthesis, and core reactivity of **4-[(Trimethylsilyl)ethynyl]pyridine**, providing field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of a compound are foundational to its application. **4-[(Trimethylsilyl)ethynyl]pyridine** is typically a colorless or white to yellow powder or crystalline solid at room temperature.[5] A summary of its key properties is presented below.

Table 1: Physicochemical Properties of **4-[(Trimethylsilyl)ethynyl]pyridine**

Property	Value	Source(s)
CAS Number	133810-35-2	[5][6]
Molecular Formula	C ₁₀ H ₁₃ NSi	[7][8]
Molecular Weight	175.31 g/mol	[5][7]
Physical Form	Colorless or White to yellow powder or crystals or Liquid	[5]
Boiling Point	218.0 ± 22.0 °C (Predicted)	[8]
Purity	Typically ≥95%	[5][6]
InChI Key	CWZAHASBSZJRDV-UHFFFAOYSA-N	[5]
SMILES	C(C)C#CC1=CC=NC=C1	[7]

Table 2: Spectroscopic Data of 4-Ethynylpyridine (Deprotected Form)

Spectroscopy	Data	Source(s)
¹ H NMR (400 MHz, CDCl ₃)	δ = 8.62 (2H, d, J = 6.0 Hz), 7.37 (2H, d, J = 6.0 Hz), 3.32 (1H, s) ppm	[9]
¹³ C NMR (101 MHz, CDCl ₃)	δ = 150.7, 131.3, 127.0, 82.8, 81.9 ppm	[9]

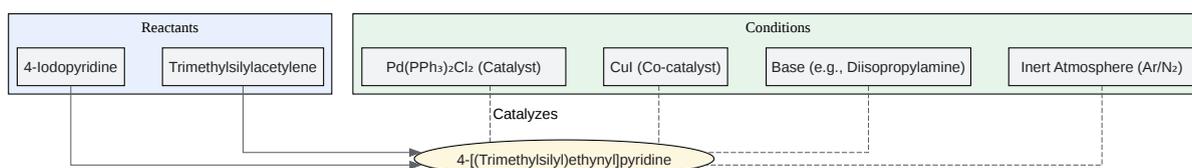
Note: Spectroscopic data for the direct precursor, 4-ethynylpyridine, is provided as it is frequently generated and used in situ or as an isolated intermediate. Data for the title compound can be found in supplier documentation.

Synthesis and Methodologies

The most prevalent and efficient method for synthesizing **4-[(Trimethylsilyl)ethynyl]pyridine** is the Sonogashira cross-coupling reaction.[10] This palladium-catalyzed reaction forms a crucial carbon-carbon bond between an aryl halide and a terminal alkyne.

Core Synthesis: Sonogashira Coupling

The causality behind this experimental choice lies in the reaction's high efficiency, functional group tolerance, and mild conditions. It involves the coupling of a 4-halopyridine (typically 4-iodopyridine or 4-bromopyridine) with trimethylsilylacetylene. A palladium complex serves as the primary catalyst, while a copper(I) salt (e.g., CuI) acts as a co-catalyst to facilitate the reaction.^{[4][10]}



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Caption: Sonogashira synthesis of **4-[(Trimethylsilyl)ethynyl]pyridine**.

Detailed Experimental Protocol: Synthesis

The following protocol represents a self-validating system, adapted from established literature procedures.^[9]

- **Inert Atmosphere Setup:** To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, ~0.5-2 mol%) and copper(I) iodide (~1-4 mol%).
- **Reactant Addition:** Add 4-iodopyridine (1.0 equivalent) to the flask.
- **Evacuation and Backfilling:** Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This step is critical to prevent oxygen from deactivating the palladium catalyst.

- **Solvent and Reagent Addition:** Add a dry, degassed amine solvent, such as diisopropylamine or triethylamine. This solvent also acts as the base required to neutralize the HX by-product. Then, add trimethylsilylacetylene (1.1-1.5 equivalents) via syringe.
- **Reaction:** Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 3-24 hours.
- **Workup and Purification:** Upon completion, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with an aqueous solution of Na₂CO₃ or NH₄Cl to remove the amine hydrohalide salt. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate.
- **Final Purification:** Purify the crude product by column chromatography on silica gel to yield pure **4-[(Trimethylsilyl)ethynyl]pyridine**.

Key Chemical Reactions and Reactivity

The utility of **4-[(Trimethylsilyl)ethynyl]pyridine** stems from the distinct reactivity of its two key components: the TMS-protected alkyne and the pyridine ring. The TMS group's primary role is to act as a removable protecting group, allowing for the generation of a terminal alkyne at a desired stage of a synthetic sequence.[3]

Desilylation: Unveiling the Terminal Alkyne

The cleavage of the silicon-carbon bond, known as desilylation or protodesilylation, is the most important reaction of this compound.[11] This step transforms the protected, less reactive alkyne into the highly versatile 4-ethynylpyridine, which can then participate in a wide array of subsequent reactions.[9]



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